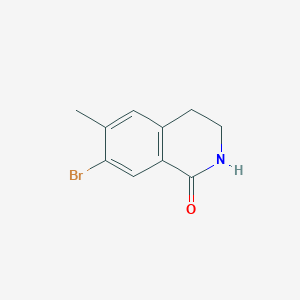
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10Cl2FO. This compound is of interest due to its unique chemical structure, which includes both chloro and fluoro substituents on a phenyl ring, as well as a butanone moiety. These structural features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzene and 4-chlorobutanone.
Halogenation: The aromatic ring of 3-chloro-5-fluorobenzene is subjected to halogenation to introduce the chloro substituent at the desired position.
Friedel-Crafts Acylation: The halogenated benzene is then subjected to Friedel-Crafts acylation using 4-chlorobutanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step forms the desired ketone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituents on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar structure but lacks the additional chloro substituent on the aromatic ring.
4-Chloro-1-(4-hydroxyphenyl)butan-1-one: Contains a hydroxy group instead of a fluoro group.
4-Chloro-1-(4-methoxyphenyl)butan-1-one: Contains a methoxy group instead of a fluoro group.
Uniqueness
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-chloro-1-(3-chloro-5-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO/c11-3-1-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDMJMXJFCEHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
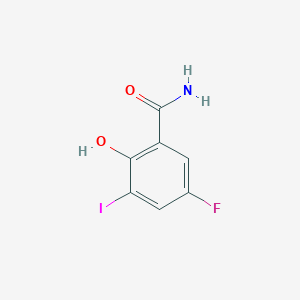
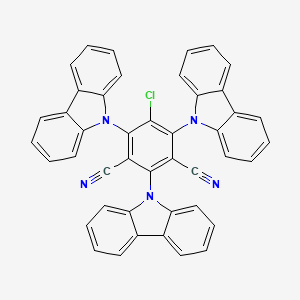
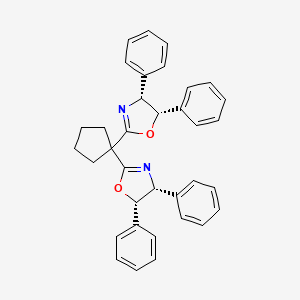
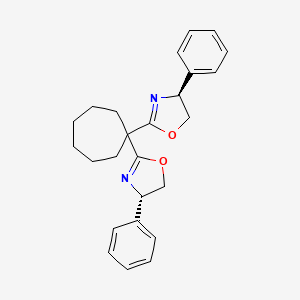
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
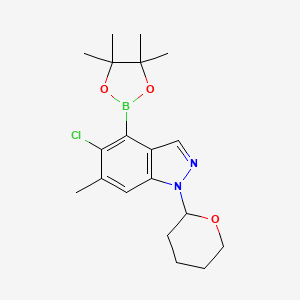

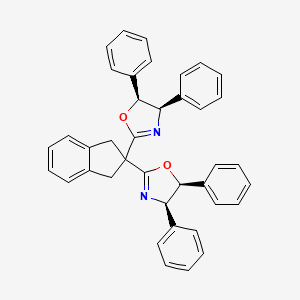
![4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene]](/img/structure/B6294782.png)
